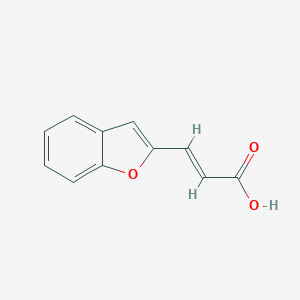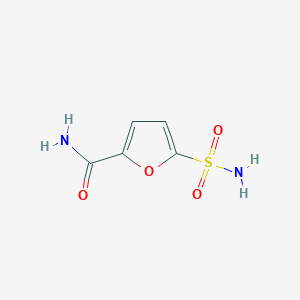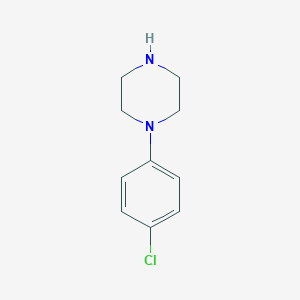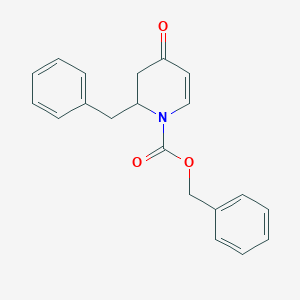![molecular formula C11H12O B178685 1-[(1S,2S)-2-phenylcyclopropyl]ethanone CAS No. 196609-07-1](/img/structure/B178685.png)
1-[(1S,2S)-2-phenylcyclopropyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,2S)-2-phenylcyclopropyl]ethanone, also known as (1S,2S)-cis-3-phenyl-2-oxiranecarboxylic acid ethyl ester, is a chiral ketone that has been widely used in scientific research due to its unique chemical properties. This compound is synthesized using various methods and has been extensively studied for its potential applications in the field of drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-[(1S,2S)-2-phenylcyclopropyl]ethanone involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β and prevents its activity. Inhibition of GSK-3β leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation. This compound has also been shown to have anti-inflammatory and neuroprotective effects. In addition, 1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has several advantages for lab experiments. This compound is stable and can be easily synthesized using various methods. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(1S,2S)-2-phenylcyclopropyl]ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to explore its potential as a tool for studying the Wnt/β-catenin pathway and its role in cell proliferation and differentiation. Furthermore, future studies could focus on improving the solubility of this compound in water, making it more suitable for use in various experiments.
Métodos De Síntesis
1-[(1S,2S)-2-phenylcyclopropyl]ethanone can be synthesized using various methods, including the Stille coupling reaction and the Grignard reaction. The Stille coupling reaction involves the reaction of a vinyl stannane with an aryl halide in the presence of a palladium catalyst. On the other hand, the Grignard reaction involves the reaction of an aryl magnesium halide with a ketone in the presence of a copper catalyst. Both methods have been used to synthesize 1-[(1S,2S)-2-phenylcyclopropyl]ethanone with high yields and purity.
Aplicaciones Científicas De Investigación
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been extensively studied for its potential applications in the field of drug discovery and development. This compound has been shown to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to be beneficial in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Propiedades
Número CAS |
196609-07-1 |
|---|---|
Nombre del producto |
1-[(1S,2S)-2-phenylcyclopropyl]ethanone |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-[(1S,2S)-2-phenylcyclopropyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
LFKRVDCVJRDOBG-GHMZBOCLSA-N |
SMILES isomérico |
CC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 |
SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C1CC1C2=CC=CC=C2 |
Sinónimos |
Ethanone, 1-[(1S,2S)-2-phenylcyclopropyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
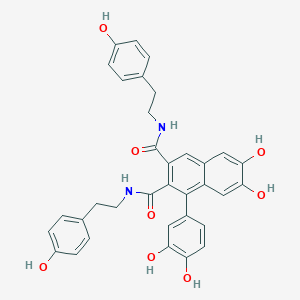
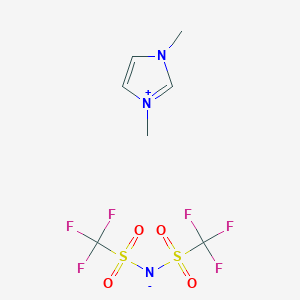
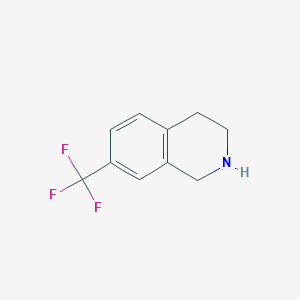
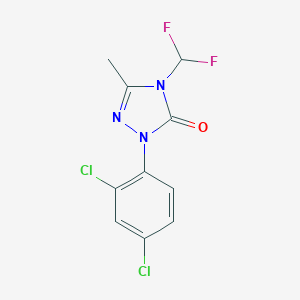
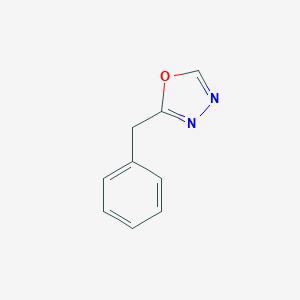
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
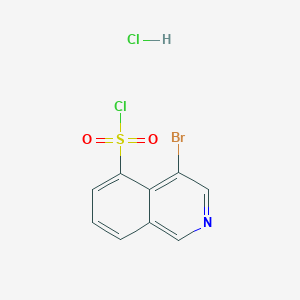
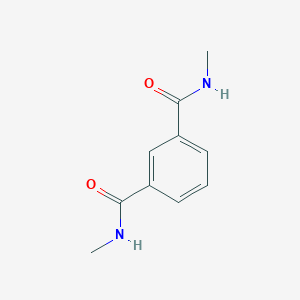
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)
